
Progesterone-13C5
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Overview
Description
Progesterone-13C5, also known as Pregn-4-ene-3,20-dione-13C5, is a stable isotope-labeled form of progesterone. Progesterone is a steroid hormone that plays a crucial role in regulating the menstrual cycle and maintaining pregnancy. The incorporation of carbon-13 isotopes into the progesterone molecule allows for its use in various research applications, particularly in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Progesterone-13C5 involves the incorporation of carbon-13 isotopes into the progesterone molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions. One common method involves the use of carbon-13 labeled acetates in the presence of catalysts to facilitate the incorporation of the isotope into the steroid framework .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to confirm the incorporation of the carbon-13 isotopes and the overall quality of the final product .
Chemical Reactions Analysis
Metabolic Pathways and Biotransformation
Progesterone-13C5 undergoes enzymatic transformations identical to endogenous progesterone. Key metabolic reactions include:
Hydroxylation
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6β-Hydroxylation : Dominant cytochrome P450 (CYP3A4)-mediated pathway, forming 6β-hydroxythis compound .
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17α- and 21-Hydroxylation : Minor pathways producing 17α-hydroxythis compound and 11-deoxycorticosterone-13C5 .
Reduction
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5α/5β-Reductase Activity : Generates 5α-dihydrothis compound and 5β-dihydrothis compound, precursors to neuroactive steroids like allopregnanolone .
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3α/3β-HSD Activity : Further reduces dihydro metabolites to tetrahydroprogesterone derivatives (e.g., allopregnanolone-13C5) .
Conjugation
Stability and Reactivity
This compound shares the stability profile of unlabeled progesterone:
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Light Sensitivity : Degrades under prolonged UV/visible light exposure .
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Thermal Stability : Stable at room temperature; no decomposition under standard storage conditions .
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Chemical Reactivity : Insoluble in water but soluble in organic solvents (ethanol, acetone) .
Analytical Detection in Research
Isotopic labeling enables precise quantification using mass spectrometry:
GC-MS/MS Analysis
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Detection Limit : Sub-nanogram sensitivity for 13C5-labeled metabolites in tissues .
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Tissue Distribution : Significant uptake observed in white adipose tissue and prostate .
Tissue | Relative 13C5-Progesterone Uptake (Arbitrary Units) |
---|---|
Adipose | 8.2 ± 1.5 |
Prostate | 5.9 ± 0.8 |
Liver | 3.1 ± 0.6 |
Plasma | 1.0 (Baseline) |
Data derived from murine studies using 13C5-progesterone .
Pharmacokinetic Insights
Scientific Research Applications
The search results provided offer limited information specific to the applications of the compound "Progesterone-13C5." However, some results discuss progesterone metabolism, potential uses of progesterone, and related compounds, which can provide a foundational understanding.
Progesterone Metabolism and Effects
Progesterone is metabolized into several compounds, including 20α-hydroxyprogesterone, 5α-pregnane-3α/β-ol-20-one, and various pregnanediones and pregnanediols . The metabolism of progesterone can be altered during preadipocyte differentiation, which affects the expression levels of AKR1C1 and modifies the pattern of progesterone metabolism substantially .
Potential Clinical Applications
- IVF Embryo Freezing: Higher progesterone levels may hinder embryo implantation. Elective freezing of IVF embryos has been linked to higher pregnancy rates in some cases, especially for women with high progesterone levels at egg retrieval . Freezing embryos and transferring them in a subsequent cycle may be suggested for these patients . For older women with high progesterone levels, the odds of pregnancy were 73% greater following transfer of previously frozen embryos .
- Migraine Management: Research suggests that progesterone receptors in the brain might help regulate pain perception, offering a potential new way to manage migraines in women .
- Prostate Cancer Treatment: Progesterone serum levels have been identified as a potential predictor for treatment effect in men with advanced prostate cancer .
- Bone Health: Genistein, when compared to hormone replacement therapy (HRT) has shown better results in treating postmenopausal bone loss . A study indicated that healthy New Zealand post-menopausal women who received daily isoflavone supplementation (daidzein and genistein) alone and those who consumed green kiwifruit combined with isoflavones for 4 months, significantly improved bone health .
Dietary Progesterone
Dietary progesterone contributes to intratissue levels of progesterone . Studies use 13C5-progesterone to evaluate labeled progesterone by monitoring the mass units for multiple reaction . In vehicle-treated mice, a baseline reading of 13C5-progesterone was observed, reflecting the natural presence of carbon 13 .
Flavonoids and Phenolic Compounds
Mechanism of Action
Progesterone-13C5 exerts its effects by binding to and activating the progesterone receptor, a nuclear hormone receptor. This receptor-ligand interaction triggers a cascade of molecular events that regulate gene expression and cellular functions. The primary targets of progesterone action include the endometrium, where it prepares the uterine lining for implantation, and the mammary glands, where it supports lactation .
Comparison with Similar Compounds
Similar Compounds
Progesterone-2,3,4,20,21-13C5: Another carbon-13 labeled form of progesterone with multiple labeled positions.
Unlabeled Progesterone: The natural form of progesterone without any isotopic labeling.
Synthetic Progestins: Compounds like medroxyprogesterone acetate and norethindrone, which are synthetic analogs of progesterone
Uniqueness
Progesterone-13C5 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic and pharmacokinetic studies. This makes it an invaluable tool for researchers studying the detailed mechanisms and pathways of progesterone action .
Properties
Molecular Formula |
C21H30O2 |
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Molecular Weight |
319.42 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |
InChI Key |
RJKFOVLPORLFTN-FDRZGQFTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C](=O)[13CH3])CCC4=[13CH][13C](=O)[13CH2]C[C@]34C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.